molecular formula C10H20N2O B12924650 (S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol

(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol

Cat. No.: B12924650
M. Wt: 184.28 g/mol
InChI Key: AHKKARMWNUMUMD-UWVGGRQHSA-N
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Description

(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a piperidine ring attached to a pyrrolidine ring through a methylene bridge. The compound exhibits significant stereochemistry due to the presence of two chiral centers, making it an important molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidin-3-ol and (S)-piperidine-2-carboxaldehyde.

    Condensation Reaction: The (S)-pyrrolidin-3-ol is reacted with (S)-piperidine-2-carboxaldehyde in the presence of a suitable base, such as sodium hydride, to form the intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The presence of two chiral centers allows for selective interactions with chiral environments in biological systems, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Pyrrolidin-3-ol: A simpler analog with only one chiral center.

    (S)-Piperidin-2-ylmethylamine: Lacks the hydroxyl group present in (S)-1-((S)-Piperidin-2-ylmethyl)pyrrolidin-3-ol.

    3-Phenylpyrrolidin-3-ol: Contains a phenyl group instead of a piperidine ring.

Uniqueness

This compound is unique due to its dual chiral centers and the presence of both piperidine and pyrrolidine rings. This structural complexity allows for diverse chemical reactivity and specific interactions in biological systems, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3S)-1-[[(2S)-piperidin-2-yl]methyl]pyrrolidin-3-ol

InChI

InChI=1S/C10H20N2O/c13-10-4-6-12(8-10)7-9-3-1-2-5-11-9/h9-11,13H,1-8H2/t9-,10-/m0/s1

InChI Key

AHKKARMWNUMUMD-UWVGGRQHSA-N

Isomeric SMILES

C1CCN[C@@H](C1)CN2CC[C@@H](C2)O

Canonical SMILES

C1CCNC(C1)CN2CCC(C2)O

Origin of Product

United States

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